molecular formula C9H11N3O2S B13171653 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13171653
M. Wt: 225.27 g/mol
InChI Key: KQRDXUFZQXANAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde is a chemical compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring, a pyrimidine ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde typically involves the reaction of thiomorpholine derivatives with pyrimidine-based compounds under controlled conditions. One common method includes the use of thiomorpholine-4-oxide as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. Purification steps such as crystallization, distillation, or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carboxylic acid.

    Reduction: Formation of 2-(1-Hydroxy-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbinol.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid hydrochloride
  • 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde

Uniqueness

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyrimidine-5-carbaldehyde is unique due to its combination of a thiomorpholine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

2-(1-oxo-1,4-thiazinan-4-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H11N3O2S/c13-7-8-5-10-9(11-6-8)12-1-3-15(14)4-2-12/h5-7H,1-4H2

InChI Key

KQRDXUFZQXANAG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)CCN1C2=NC=C(C=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.